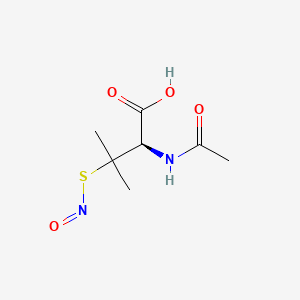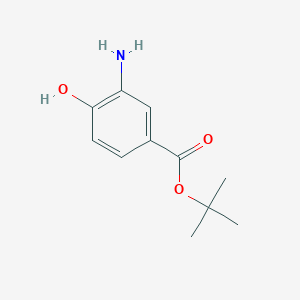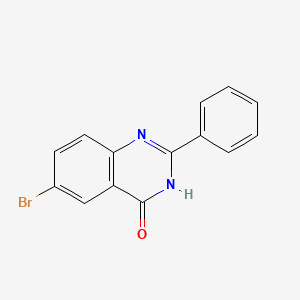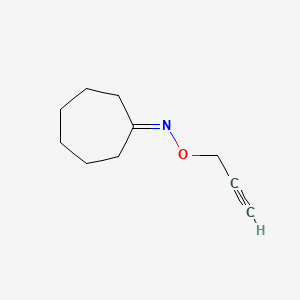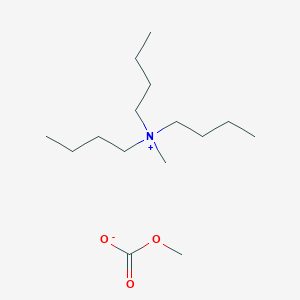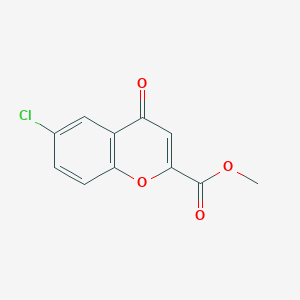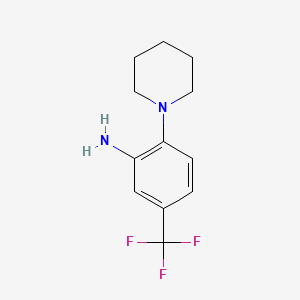
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, with a trifluoromethyl group at the 5-position of the aniline ring
作用機序
Target of Action
Similar compounds have been used in the synthesis of anti-tubercular agents , suggesting potential targets within the Mycobacterium tuberculosis organism.
Mode of Action
It has been used as a reagent in palladium-catalyzed cyanation reactions . In this context, it interacts with aryldiazonium tetrafluoroborate derivatives under mild conditions to produce nitrile-containing products .
Biochemical Pathways
Its use in the synthesis of anti-tubercular agents suggests it may influence pathways relevant to mycobacterium tuberculosis .
Result of Action
Its use in the synthesis of anti-tubercular agents suggests it may have a significant effect on mycobacterium tuberculosis .
Action Environment
Its use in palladium-catalyzed cyanation reactions suggests it may be stable under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 5-(trifluoromethyl)aniline, is prepared through nitration of trifluorotoluene followed by reduction of the nitro group.
Nucleophilic Substitution: The 5-(trifluoromethyl)aniline undergoes nucleophilic substitution with piperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted aniline compounds.
科学的研究の応用
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)aniline: Does not have the piperidine ring, affecting its biological activity and applications.
Uniqueness
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
特性
CAS番号 |
27429-68-1 |
|---|---|
分子式 |
C12H16ClF3N2 |
分子量 |
280.72 g/mol |
IUPAC名 |
2-piperidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17;/h4-5,8H,1-3,6-7,16H2;1H |
InChIキー |
YKFKLAOBXXNJEJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


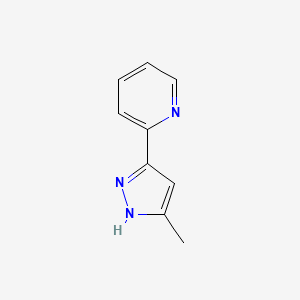
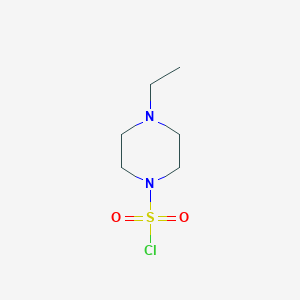
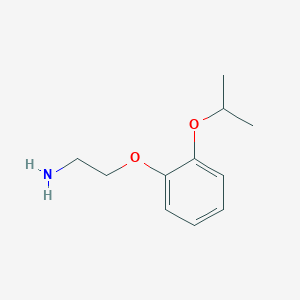
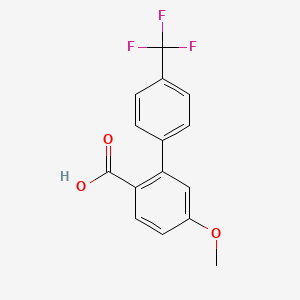
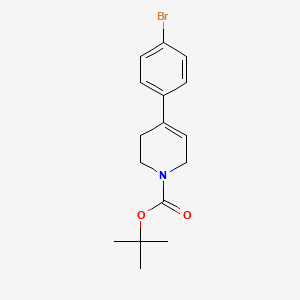
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
